![molecular formula C16H18N2O2S B5612248 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B5612248.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including condensation and cyclocondensation, to yield pyrimidinyl and thioxopyrimidinyl derivatives. For instance, Chaudhari et al. (2012) describe the synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives from a mixture involving specific diones, aldehydes, N-methylthiourea, and catalytic hydrochloric acid in ethanol under reflux conditions (Chaudhari, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through techniques like X-ray diffraction. Akkurt et al. (2003) investigated the crystal structure of a (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylideneamino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, revealing nonplanar pyrimidine rings and weak intermolecular C–H...O interactions (Akkurt et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives include various transformations leading to heterocyclic systems. Žugelj et al. (2009) described the transformation of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, demonstrating the compound's utility in synthesizing heterocyclic systems (Žugelj et al., 2009).
Physical Properties Analysis
Investigations into the physical properties of related compounds, such as solubility, molecular weight, and thermal stability, are essential for understanding their behavior and potential applications. Madhra et al. (2002) synthesized novel fluorinated polyimides from diamine monomers, showing low water absorption rates and dielectric constants, highlighting the influence of molecular structure on physical properties (Madhra et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for the compound's applications in various fields. The reactivity of pyrones and their thio-analogues, as studied by El-Kholy et al. (1969), offers insights into the chemical behavior of pyrimidinone derivatives, revealing their potential in synthesizing new compounds and understanding their reaction mechanisms (El-Kholy et al., 1969).
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-methoxy-3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10-7-13(5-6-15(10)20-4)14(19)9-21-16-17-11(2)8-12(3)18-16/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEVFQZXDLCONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641818 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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